molecular formula C25H21ClN2O5 B2866026 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate CAS No. 361159-08-2

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate

Cat. No. B2866026
CAS RN: 361159-08-2
M. Wt: 464.9
InChI Key: JWZRLHFDDPZSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-CHLORO-BENZOIC ACID 2-(6-MORPHOLIN-4-YL-1,3-DIOXO-1H,3H-BENZ[DE]ISOQUINOLIN-2-YL)-ETHYL ESTER, is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C25H21ClN2O5, a CAS Number of 361159-10-6, and a molecular weight of 464.91 .

Scientific Research Applications

Synthesis and Characterization

Chemical compounds involving morpholine and isoquinoline structures are frequently synthesized and characterized for various applications. For instance, Hao Zhi-hui (2007) describes the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the synthesis of the antiobesity agent rimonabant, from p-chloropropiophenone. This process involves steps similar to those that might be used in synthesizing compounds related to 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate (Hao Zhi-hui, 2007).

Electron-transfer Complexation Studies

Compounds with morpholine structures are studied for their electron-transfer complexation properties. For example, Al-Wasidi et al. (2019) explored the intermolecular charge-transfer complexity between morpholine and various π–acceptors, a study relevant to understanding the electron-donor properties of morpholine derivatives, which could be applicable to the compound (Al-Wasidi et al., 2019).

Structural Analysis and Hydrogen-Bond Networks

The study of hydrogen-bonded complexes involving morpholine, as conducted by Ishida and Kashino (1999), provides insights into the molecular interactions and structural characteristics of morpholine derivatives. This research can be extrapolated to understand the structural behavior of 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate in various environments (Ishida & Kashino, 1999).

Biological Activities and Pharmacological Applications

Research into the biological activities of compounds containing morpholine and isoquinoline structures is significant. For instance, compounds synthesized using morpholine derivatives have been explored for their potential in antihypoxic activities, as investigated by Ukrainets et al. (2014). This suggests that derivatives similar to the compound may have potential pharmacological applications (Ukrainets et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c26-17-6-4-16(5-7-17)25(31)33-15-12-28-23(29)19-3-1-2-18-21(27-10-13-32-14-11-27)9-8-20(22(18)19)24(28)30/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZRLHFDDPZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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